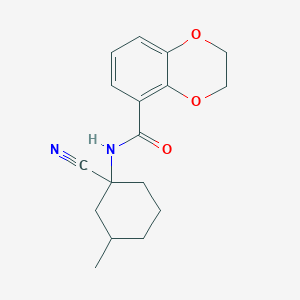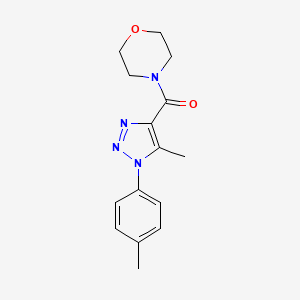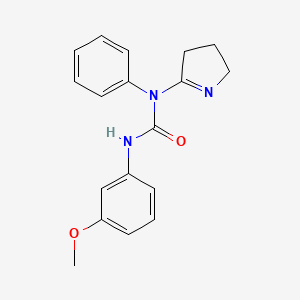
N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide, also known as CTDP-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTDP-1 is a potent inhibitor of protein phosphatase 5 (PP5), which is a key regulator of cellular signaling pathways.
Applications De Recherche Scientifique
Heterocyclic Synthesis
Research has been conducted on the synthesis of new compounds that could serve as antibiotics and have antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, heterocyclic synthesis involving thiophene-2-carboxamide explores the preparation of compounds through reactions with various substances, potentially offering a foundation for developing new antibiotic and antibacterial drugs (G. Ahmed, 2007).
Biological Activity of Novel Compounds
A series of N-(ferrocenylmethyl)benzene-carboxamide derivatives have been synthesised and shown to exhibit cytotoxic effects on certain breast cancer cell lines, highlighting the potential of novel compounds for antitumor applications. The structural characterisation and biological activity studies of these compounds open up avenues for further exploration in drug development (Paula N. Kelly et al., 2007).
Synthesis of Novel Aziridine Derivatives
Research into 2-cyanoaziridine-1-carboxamides has demonstrated the synthesis of these compounds from 2-cyanoaziridine and appropriate isocyanates, revealing activity against a variety of solid and hematological tumor cells in culture. This suggests potential for these compounds in developing treatments for cancer, including drug-resistant strains (B. S. Iyengar et al., 1999).
Synthesis and Antifolate Properties
Exploring the synthesis and antifolate properties of specific compounds, research has shown how derivatives of certain cyclohexanone compounds can inhibit DHFR and L1210 cell growth, comparable to methotrexate. This indicates their potential as novel antifolate agents, suggesting applications in cancer therapy or as enzyme inhibitors (J. Degraw et al., 1992).
Catalytic Functionalization
The copper-catalyzed intermolecular amidation and imidation of unactivated alkanes with amides, sulfonamides, and imides represent a novel approach to the functionalization of alkanes. This method could provide a new pathway for the synthesis of N-alkyl products, potentially useful in the development of pharmaceuticals and materials science (B. L. Tran et al., 2014).
Propriétés
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-4-3-7-17(10-12,11-18)19-16(20)13-5-2-6-14-15(13)22-9-8-21-14/h2,5-6,12H,3-4,7-10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAFPKHRTUQYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=C3C(=CC=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Nitrophenyl)-1,3-thiazol-5-yl]propan-2-one](/img/structure/B2442020.png)
![N-(3-bromophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2442021.png)

![1-(4-Methylphenyl)pyrazolo[5,4-d]pyrimidine-4,6-diol](/img/structure/B2442023.png)
![1'-(2,6-Difluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2442024.png)

![1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydroindole-2-carboxylic acid](/img/structure/B2442031.png)
![2-[(1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2442032.png)


![(3-Methoxy-2-methylindazol-6-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2442036.png)


![1-allyl-3-(3,4-dimethylphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2442042.png)